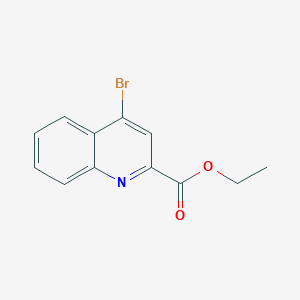

Ethyl 4-bromoquinoline-2-carboxylate

Description

Ethyl 4-bromoquinoline-2-carboxylate (CAS: 476471-37-1, C₁₂H₁₀BrNO₂, MW: 280.12 g/mol) is a brominated quinoline derivative widely used as a synthetic intermediate in medicinal chemistry and materials science. Its synthesis involves the bromination of ethyl 4-hydroxyquinoline-2-carboxylate using phosphorus oxybromide (POBr₃) in acetonitrile or toluene, achieving yields >95% . The bromine atom at position 4 enhances reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of aryl or heteroaryl groups . Key applications include:

Properties

IUPAC Name |

ethyl 4-bromoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDSZKJAZGSEOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 4-bromoquinoline-2-carboxylate can be achieved through various methods. One common synthetic route involves the bromination of ethyl quinoline-2-carboxylate. This process typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 4-position of the quinoline ring .

Another method involves the cyclization of appropriate precursors in the presence of a catalyst. For example, the reaction of 2-aminobenzyl bromide with ethyl acetoacetate in the presence of a base can yield ethyl 4-bromoquinoline-2-carboxylate . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 4-bromoquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromoquinoline-2-carboxylate exhibits potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

- Antimicrobial Activity: Research has indicated that quinoline derivatives possess antimicrobial properties. Ethyl 4-bromoquinoline-2-carboxylate may demonstrate effectiveness against certain bacterial strains.

- Anticancer Properties: Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation. Ethyl 4-bromoquinoline-2-carboxylate's unique structure may contribute to its ability to act as an anticancer agent.

Fluorescent Probes

Due to its photophysical properties, ethyl 4-bromoquinoline-2-carboxylate has been investigated for use as a fluorescent probe in biological imaging. Its fluorescence characteristics can be utilized in tracking cellular processes.

Material Science

In materials science, ethyl 4-bromoquinoline-2-carboxylate serves as a building block for synthesizing new materials. Its derivatives are explored for applications in:

- Organic Light Emitting Diodes (OLEDs): The compound's ability to form complexes with metals makes it a candidate for use in OLED technology.

- Sensors: Quinoline derivatives are being researched for their potential use in selective sensors for detecting metal ions and other analytes.

Agrochemicals

The compound's structural properties suggest potential applications in agrochemicals, particularly as herbicides or pesticides. Research into its efficacy and safety profile is ongoing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4-bromoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The quinoline ring system is known to interfere with DNA synthesis and function, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Ethyl 4-Hydroxyquinoline-2-Carboxylate (CAS: 24782-43-2)

Structural Difference: Hydroxyl group replaces bromine at position 3. Synthesis: Prepared via cyclization reactions or hydrolysis of ester derivatives . Reactivity: The hydroxyl group enables alkylation (e.g., with 2-fluoroethyl bromide) to generate fluoroethoxy derivatives (e.g., PDE10A inhibitor intermediates) . Unlike the brominated analogue, it is less reactive in cross-couplings. Applications: Direct precursor to ethyl 4-bromoquinoline-2-carboxylate; used in fluorinated drug candidates .

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS: 35975-57-6)

Structural Difference: Bromine at position 8, hydroxyl at position 4, and carboxylate at position 3. Synthesis: Bromination of 4-hydroxyquinoline-3-carboxylate derivatives under controlled conditions . Reactivity: Dual functional groups (Br and OH) allow sequential modifications, though steric hindrance at position 8 may limit coupling efficiency compared to position 4 brominated analogues. Applications: Less commonly reported in drug discovery but explored in antimicrobial agents .

Ethyl 4-(2-Nitrophenyl)quinoline-2-Carboxylate (CAS: Not listed)

Structural Difference: 2-Nitrophenyl group replaces bromine at position 4. Synthesis: Via Suzuki-Miyaura coupling of ethyl 4-bromoquinoline-2-carboxylate with 2-nitrophenylboronic acid (Pd(PPh₃)₄ catalyst, 120°C, 88% yield) . Reactivity: The nitro group enables reduction to amines for further derivatization. Applications: Intermediate in fluorescent probes or nitro-reductive drug candidates .

Ethyl 1-Bromoisoquinoline-3-Carboxylate (CAS: 660830-62-6)

Structural Difference: Isoquinoline core with bromine at position 1 and carboxylate at position 3. Synthesis: Bromination of isoquinoline precursors under radical or electrophilic conditions . Reactivity: Position 1 bromine shows lower reactivity in cross-couplings compared to quinoline position 4 due to electronic and steric factors . Applications: Used in PBR ligand synthesis but with lower efficiency than ethyl 4-bromoquinoline-2-carboxylate .

Key Research Findings and Trends

Reactivity Hierarchy: Bromine at position 4 of quinoline exhibits superior reactivity in Pd-catalyzed couplings compared to other positions (e.g., 8-bromo or isoquinoline derivatives) due to favorable electronic effects .

Synthetic Versatility: Ethyl 4-bromoquinoline-2-carboxylate serves as a versatile scaffold for generating libraries of bioactive compounds, including PDE10A inhibitors and apoptosis modulators .

Safety and Handling: Limited safety data are available, but it is classified for industrial/research use, requiring storage at 2–8°C in sealed containers .

Biological Activity

Ethyl 4-bromoquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and activity against various pathogens and cancer cell lines, supported by relevant data tables and case studies.

Ethyl 4-bromoquinoline-2-carboxylate is synthesized through various methods, often involving the bromination of quinoline derivatives followed by esterification. The molecular formula for this compound is with a molecular weight of approximately 252.06 g/mol. The compound features a quinoline ring structure, which is known for its biological activity.

Antimicrobial Activity

Ethyl 4-bromoquinoline-2-carboxylate exhibits promising antimicrobial properties against a range of bacteria and fungi. Recent studies have shown that derivatives of quinoline compounds can effectively inhibit the growth of various pathogens.

| Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 0.5 |

| Escherichia coli | 22 | 1.0 |

| Klebsiella pneumoniae | 23 | 0.75 |

The compound has demonstrated moderate to high activity, with minimum inhibitory concentration (MIC) values ranging from to mg/mL against several bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, ethyl 4-bromoquinoline-2-carboxylate has shown potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines, such as MCF-7 and KB-V1, with IC50 values around 20 nM . The mechanism appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Case Study 1: Antiviral Activity

A recent investigation into quinoline analogues highlighted the antiviral properties of ethyl 4-bromoquinoline-2-carboxylate against enterovirus D68 (EV-D68). Compound testing revealed that it effectively inhibited viral replication in Rhabdomyosarcoma cell lines with a selectivity index indicating favorable safety profiles .

Case Study 2: Antimalarial Properties

Another study examined the antimalarial potential of quinoline derivatives, including ethyl 4-bromoquinoline-2-carboxylate. The compound demonstrated significant activity against Plasmodium falciparum, comparable to traditional antimalarial drugs like chloroquine . The mechanism was linked to its ability to interact with hematin, a critical component in the malaria parasite's lifecycle.

The biological activity of ethyl 4-bromoquinoline-2-carboxylate can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Quinoline derivatives are known inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and mitochondrial dysfunction .

- Antiviral Mechanisms : Inhibition of viral replication through direct interaction with viral proteins has been observed .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing Ethyl 4-bromoquinoline-2-carboxylate, and what are their respective yields?

- Methodological Answer : The primary route involves brominating ethyl 4-hydroxyquinoline-2-carboxylate using phosphorus oxybromide (POBr₃) in acetonitrile under reflux. This method achieves a 95% yield by optimizing stoichiometry (e.g., 3 equivalents of POBr₃ and K₂CO₃) and reaction time (2 hours) . Alternative approaches include alkylation of phenolic precursors followed by bromination, though yields for these methods are less documented .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of Ethyl 4-bromoquinoline-2-carboxylate post-synthesis?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify the quinoline backbone and ethyl ester group.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., [M+H]⁺).

- X-ray Crystallography : To resolve ambiguities in regiochemistry, often using SHELX software for refinement .

- IR Spectroscopy : To confirm carbonyl (C=O) and C-Br stretching frequencies.

Q. How does the bromine substituent at the 4-position influence the compound's reactivity in subsequent chemical reactions?

- Methodological Answer : The electron-withdrawing bromine atom activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at the 4-position. This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization, where the bromine serves as a leaving group .

Advanced Research Questions

Q. What experimental parameters should be optimized to enhance the yield and purity of Ethyl 4-bromoquinoline-2-carboxylate during bromination reactions?

- Methodological Answer : Critical parameters include:

- Solvent Choice : Acetonitrile improves solubility and reaction homogeneity .

- Stoichiometry : A 1:3 molar ratio of substrate to POBr₃ minimizes side products.

- Temperature : Reflux conditions (80–100°C) accelerate bromination without decomposition.

- Workup : Ethyl acetate extraction and MgSO₄ drying ensure high purity .

Q. What methodologies are effective for introducing diverse functional groups at the 4-position of Ethyl 4-bromoquinoline-2-carboxylate, and how do reaction conditions vary?

- Methodological Answer : Strategies include:

- Click Chemistry : Azide intermediates (from bromine displacement) undergo Cu-catalyzed cycloaddition with alkynes to generate triazole derivatives .

- Nucleophilic Substitution : Amines or thiols replace bromine under basic conditions (e.g., K₂CO₃ in DMF).

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for efficiency .

Q. How can computational models like conceptual DFT predict the electronic effects and regioselectivity in reactions involving Ethyl 4-bromoquinoline-2-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the 4-position’s high electrophilicity aligns with observed SNAr reactivity. Global hardness/softness parameters further rationalize preference for soft nucleophiles (e.g., thiols) in substitution reactions .

Q. How should researchers address contradictions in reported reaction yields or spectroscopic data for Ethyl 4-bromoquinoline-2-carboxylate derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Impure POBr₃ reduces bromination efficiency.

- Analytical Techniques : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC).

- Crystallographic Refinement : Use SHELXL to resolve structural ambiguities in derivatives .

Q. What role does Ethyl 4-bromoquinoline-2-carboxylate serve as a precursor in the synthesis of complex heterocyclic systems, such as those involving click chemistry?

- Methodological Answer : The bromine atom is replaced with an azide group to form 4-azidoquinoline derivatives. These intermediates undergo strain-promoted or Cu-mediated cycloadditions with alkynes, generating triazole-linked heterocycles for drug discovery or materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.